2,5-Dinitro-9h-fluoren-9-one
Description
Overview of the Fluorenone Chemical Class in Academic Research
Fluorenones are a class of aromatic organic compounds featuring a fluorene (B118485) skeleton with a ketone group at the 9-position. nih.gov This core structure provides a planar, tricyclic system that is inherently electron-deficient, a characteristic that makes these compounds valuable in materials science and pharmaceutical research. In recent decades, fluorenone and its derivatives have been extensively explored as building blocks for multifunctional materials. ru.nl Their rigid structure and electron-accepting nature make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. nih.gov
The versatility of the fluorenone core allows for straightforward structural modifications, enabling chemists to fine-tune the compound's properties for specific applications. nih.gov For instance, the introduction of different functional groups can alter the electronic and photophysical characteristics of the molecule. acs.org This ease of functionalization has led to the synthesis of a wide array of fluorenone derivatives with tailored properties for use as electron-transporting materials, n-type organic semiconductors, and even in biological sensing. nih.govrsc.org
Significance of Nitro-Substituted Fluorenones in Contemporary Chemistry
The introduction of nitro groups (NO₂) into the fluorenone framework significantly impacts the molecule's electronic properties. Nitro groups are strongly electron-withdrawing, which further enhances the electron-deficient character of the fluorenone core. This increased electron-accepting ability makes nitro-substituted fluorenones particularly interesting for applications in charge-transfer complexes and nonlinear optics. sioc-journal.cn
The synthesis of nitro-substituted fluorenones is often achieved through the nitration of fluorenone or its derivatives using methods such as mixed acid (concentrated nitric and sulfuric acid) treatment. researchgate.net Researchers have also developed efficient methods for the synthesis of fluorenones with nitro groups via aerobic oxidation of the corresponding 9H-fluorenes. rsc.org
Scope of Academic Research on 2,5-Dinitro-9H-fluoren-9-one and Related Isomers
Academic research on this compound and its isomers, such as 2,7-Dinitro-9H-fluoren-9-one and 2,6-Dinitro-9H-fluoren-9-one, focuses on understanding their synthesis, structure, and properties. While 2,7-Dinitro-9H-fluoren-9-one is more widely documented, studies on the 2,5-isomer are also present in the scientific literature.
Research efforts include the synthesis of these compounds, often through the nitration of fluorenone, and the characterization of their physical and chemical properties. chemdad.com For instance, the melting point of this compound has been reported as 241 °C. chemdad.com Spectroscopic and analytical techniques are employed to confirm the structure and purity of these compounds. researchgate.net
The study of dinitrofluorenone isomers is also relevant in the context of their potential applications. For example, 2,7-Dinitro-9H-fluoren-9-one has been investigated for its role in charge-transfer complexes and as a mutagen. chemsrc.com While specific applications for this compound are less commonly reported, its properties as a dinitro-substituted fluorenone suggest potential utility in areas where strong electron-accepting materials are required.
Below is a data table summarizing key information for this compound and its related isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Areas |
| This compound | 53197-58-3 | C₁₃H₆N₂O₅ | 270.20 | Chemical synthesis and characterization. chemdad.com |
| 2,7-Dinitro-9H-fluoren-9-one | 31551-45-8 | C₁₃H₆N₂O₅ | 270.20 | Explosives research, nonlinear optics, mutagenicity studies. chemsrc.com |
| 2,6-Dinitro-9H-fluoren-9-one | Not readily available | C₁₃H₆N₂O₅ | 270.20 | Theoretical studies of physical and chemical properties. chemeo.com |
| 1-Methyl-2,7-dinitro-9H-fluoren-9-one | 61944-76-1 | C₁₄H₈N₂O₅ | 284.22 | Synthesis and characterization for materials science. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O5/c16-13-9-2-1-3-11(15(19)20)12(9)8-5-4-7(14(17)18)6-10(8)13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAXDNJFXVZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279338 | |
| Record name | 2,5-dinitro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53197-58-3 | |
| Record name | 2,5-Dinitro-9H-fluoren-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53197-58-3 | |
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| Record name | 2,5-Dinitro-9H-fluoren-9-one | |
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| Record name | NSC12366 | |
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| Record name | 2,5-dinitro-9h-fluoren-9-one | |
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| Record name | 2,5-DINITRO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Dinitro 9h Fluoren 9 One and Dinitrofluorenone Derivatives
Precursor Synthesis and Functionalization of the Fluorene (B118485) Scaffold
The journey to dinitrofluorenone derivatives commences with the synthesis and modification of the basic fluorene structure. This involves the oxidation of fluorene to 9H-fluoren-9-one, followed by various functionalization strategies to prepare the molecule for nitration.
The oxidation of fluorene to 9H-fluoren-9-one is a fundamental step in the synthesis of many fluorenone derivatives. wikipedia.org This transformation introduces a ketone functional group at the C9 position, which influences the subsequent reactivity of the molecule. study.com Several methods have been developed for this oxidation, ranging from classical chemical oxidants to more modern, environmentally friendly approaches.
One common method involves the use of a strong oxidizing agent in an acidic medium. For instance, commercial fluorenone can be prepared from fluorene, which is readily available from coal tar. wikipedia.orgorgsyn.org While effective, these traditional methods often require harsh conditions and can generate significant waste.
More recently, greener alternatives have been explored. rsc.org One such method employs air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. rsc.orggoogle.com This approach offers high yields (98-99%) and purity (99-99.5%) with the significant advantage of being performed under ambient conditions. rsc.orggoogle.com The mechanism for this base-catalyzed aerobic oxidation involves the deprotonation of the acidic C9-H proton of fluorene by the hydroxide ion, followed by reaction with molecular oxygen. study.com Graphene-supported KOH has also been shown to be an effective catalyst for this transformation in N,N-dimethylformamide (DMF), allowing for the recycling and reuse of the catalyst and solvent. researchgate.net
The choice of oxidation method can be influenced by the presence of other functional groups on the fluorene ring. For substrates already containing nitro groups, such as 2-nitrofluorene, the air/KOH/THF system has been shown to be effective in producing the corresponding 2-nitro-9-fluorenone. google.com
Table 1: Comparison of Oxidation Methods for 9H-Fluorene
| Oxidizing Agent/System | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Air/KOH | THF | Room Temp | 98-99% | 99-99.5% | google.com |
| Air/Graphene-supported KOH | DMF | Room Temp | High | High | researchgate.net |
Functionalization of the fluorene and fluorenone skeletons is crucial for tuning their chemical and physical properties for various applications. These strategies can be broadly categorized into reactions occurring at the C9 position and electrophilic aromatic substitution on the benzene (B151609) rings.
The C9 position of fluorene is particularly reactive due to the acidity of its protons (pKa = 22.6 in DMSO). wikipedia.org Deprotonation at this position generates the fluorenyl anion, a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of substituents. wikipedia.org
For the fluorenone core, electrophilic aromatic substitution is a primary method for introducing functional groups. The carbonyl group at C9 acts as a deactivating group, directing incoming electrophiles to the meta positions (primarily C2, C4, C5, and C7). This directing effect is fundamental in the synthesis of nitrofluorenones.
Beyond nitration, other functionalization reactions are also employed. For example, bromination of 9H-fluoren-9-one can be achieved chemo- and regioselectively in high yields using water as a solvent, offering a green synthetic route to bromofluorenones. researchgate.net These halogenated derivatives can then serve as versatile intermediates for further modifications through cross-coupling reactions, such as the Suzuki coupling. researchgate.net Palladium-catalyzed reactions, including carbonylative multiple C-C bond formation and cyclocarbonylation of o-halobiaryls, provide efficient pathways to various substituted fluorenones. organic-chemistry.org
Nitration Reactions for the Formation of Dinitrofluorenones
The introduction of nitro groups onto the fluorenone backbone is a key step in synthesizing dinitrofluorenones. This is typically achieved through electrophilic aromatic nitration, where the choice of nitrating agent and reaction conditions dictates the degree of nitration and the isomeric distribution of the products.
A common and effective method for the nitration of fluorenone is the use of a mixed acid system, typically a combination of nitric acid and sulfuric acid. orgsyn.orgresearchgate.net The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The synthesis of 2,4,7-trinitrofluorenone from fluorenone is a well-documented example of this protocol. orgsyn.org In this procedure, a solution of fluorenone in glacial acetic acid is added to a mixture of red fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction is then refluxed to drive the nitration to completion. orgsyn.org Similarly, 2,7-dinitrofluorenone can be synthesized by modifying the reaction conditions, such as the concentration of the acids and the reaction temperature. researchgate.net For instance, heating fluorenone with a mixture of nitric acid (65%) and sulfuric acid (96%) in water at reflux can yield 2,7-dinitrofluorenone. researchgate.net The synthesis of 2,4,5,7-tetranitrofluorenone can be achieved by nitrating fluorenone with fuming nitric acid in concentrated sulfuric acid at reflux. orgsyn.org
These protocols highlight the versatility of mixed acid nitration in achieving different levels of nitration on the fluorenone core. The specific isomer, 2,5-dinitro-9H-fluoren-9-one, is also prepared through the nitration of fluorenone. orgsyn.org
The regioselectivity of the nitration of fluorenone is governed by the directing effects of the carbonyl group and any existing substituents on the aromatic rings. The C=O group is deactivating and meta-directing, which favors the substitution at the 2, 4, 5, and 7 positions.
The initial nitration of fluorenone typically yields 2-nitrofluorenone. researchgate.net Further nitration can then lead to a mixture of dinitro isomers. The formation of specific isomers like 2,7-dinitrofluorenone and 2,5-dinitrofluorenone is highly dependent on the reaction conditions. For example, the synthesis of 2,4,7-trinitrofluorenone can proceed from either 2,7-dinitrofluorenone or 2,5-dinitrofluorenone, indicating that these dinitro compounds are intermediates in the formation of the trinitro derivative. orgsyn.org
Achieving regioselective nitration to obtain a specific dinitro isomer in high yield can be challenging. The control of temperature, reaction time, and the ratio of nitric acid to sulfuric acid are critical parameters that must be carefully optimized to favor the formation of the desired product over other isomers. For instance, milder conditions will generally favor mononitration, while more forcing conditions will lead to di- and trinitration. researchgate.net
Optimizing the reaction conditions is paramount for maximizing the yield of the desired dinitrofluorenone isomer and minimizing the formation of byproducts. Key parameters that are often adjusted include the temperature, reaction time, and the concentration and ratio of the nitrating agents.
For the synthesis of 2,4,7-trinitrofluorenone, a detailed procedure specifies the dropwise addition of a fluorenone solution to the mixed acids over a period of about 40 minutes, followed by a 1-hour reflux. orgsyn.org This controlled addition helps to manage the exothermic nature of the reaction and prevent runaway reactions. The workup procedure, which involves pouring the reaction mixture onto ice and subsequent washing, is also crucial for isolating a pure product. orgsyn.org
In the aqueous-based nitration to form 2,7-dinitrofluorenone, simply increasing the amount of nitric and sulfuric acid and raising the temperature to reflux for an extended period (5 hours) drives the reaction towards the dinitro product. researchgate.net This demonstrates that a systematic variation of reaction parameters can be used to control the extent of nitration. The purification of the crude product, often through recrystallization from a suitable solvent like glacial acetic acid, is a final and essential step to obtain a high-purity dinitrofluorenone. orgsyn.org
Table 2: Reaction Conditions for the Nitration of Fluorenone
| Product | Nitrating Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrofluorenone | HNO₃/H₂SO₄ | Water | 80 °C | 1.5 h | 92% | researchgate.net |
| 2,7-Dinitrofluorenone | HNO₃/H₂SO₄ | Water | Reflux | 5 h | - | researchgate.net |
| 2,4,7-Trinitrofluorenone | fuming HNO₃/H₂SO₄ | Glacial Acetic Acid | Reflux | 1 h | 75-78% | orgsyn.org |
| 2,4,5,7-Tetranitrofluorenone | fuming HNO₃/H₂SO₄ | - | Reflux | 1 h | 72-80% | orgsyn.org |
Derivatization Strategies of Dinitro-9H-fluoren-9-one
Derivatization of the this compound molecule primarily involves transformations of the nitro groups and reactions at the carbonyl group. These modifications are crucial for modulating the compound's properties and for building more complex molecular architectures.
The reduction of the nitro groups on the fluorenone core to amino functionalities is a fundamental transformation, yielding highly valuable 2,5-diamino-9H-fluoren-9-one. These amino derivatives serve as versatile precursors for the synthesis of a wide range of further substituted fluorenones. Various established methods for the reduction of aromatic nitro compounds can be effectively applied to dinitrofluorenones.
Commonly employed reduction methods include catalytic hydrogenation and metal-acid systems. For instance, the reduction of the related 2,7-dinitrofluorenone has been successfully achieved using iron powder in the presence of a concentrated acid such as hydrochloric acid under reflux conditions. Another effective method involves the use of zinc dust with anhydrous calcium chloride in an alcoholic solution, also under reflux. A patent describes a similar process where 2,7-dinitrofluorenone is treated with zinc dust and concentrated hydrochloric acid to yield 2,7-diaminofluorenone. Catalytic hydrogenation using palladium on activated charcoal (Pd/C) in a solvent mixture like tetrahydrofuran and methanol (B129727) is another efficient route to obtaining diaminofluorene (B97380) derivatives from their dinitro precursors.
Table 1: Reagents for the Reduction of Dinitrofluorenones to Diaminofluorenones
| Reagent System | Conditions | Comments |
|---|---|---|
| Iron powder / conc. HCl | Reflux | A classic and cost-effective method for nitro group reduction. |
| Zinc dust / CaCl₂ / Alcohol | Reflux | Effective for the reduction of nitroarenes. |
| Zinc dust / conc. HCl | Not specified | A strong reducing system for nitro groups. |
| Palladium on charcoal (Pd/C) / H₂ | Room Temperature | A clean and efficient catalytic hydrogenation method. |
| Hydrazine (B178648) | Not specified | Used for the reduction of nitro groups in some fluorene derivatives. |
The ketone functional group at the C-9 position of this compound is a prime site for derivatization. Condensation reactions with hydrazine and its derivatives, as well as semicarbazide (B1199961) and thiosemicarbazide (B42300), lead to the formation of hydrazones, semicarbazones, and thiosemicarbazones, respectively. These derivatives are of significant interest due to their biological activities, including antifungal and antitumor properties.
The general synthesis of these Schiff bases from 9-fluorenone (B1672902) involves the reaction of the ketone with the corresponding amine derivative, often in a protic solvent like ethanol (B145695) and catalyzed by a small amount of acid, such as glacial acetic acid or hydrochloric acid. The reaction mixture is typically heated to reflux to drive the condensation. For example, the synthesis of fluoren-9-one thiosemicarbazones is achieved by refluxing equimolar amounts of 9-fluorenone and a substituted thiosemicarbazide in ethanol with a few drops of acetic acid as a catalyst. Similar procedures can be applied to synthesize semicarbazones from semicarbazide and hydrazones from various hydrazine derivatives.
Table 2: Synthesis of Hydrazone and Semicarbazone Derivatives from 9-Fluorenone
| Derivative | Reagent | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Hydrazone | Hydrazine derivative | Acid (e.g., Acetic Acid) | Ethanol | Reflux |
| Semicarbazone | Semicarbazide | Acid (e.g., HCl) | Ethanol | Reflux |
| Thiosemicarbazone | Thiosemicarbazide | Acetic Acid | Ethanol | Reflux |
Beyond the primary derivatizations of the nitro and carbonyl groups, the synthesis of other functionally substituted fluorenones from this compound can be envisioned. While specific examples starting from the 2,5-dinitro isomer are not extensively documented in the reviewed literature, general synthetic strategies for fluorenone functionalization can be considered. The amino groups of 2,5-diamino-9H-fluoren-9-one, obtained from the reduction of the dinitro compound, can serve as handles for further modifications. For instance, diazotization of the amino groups followed by Sandmeyer or related reactions could introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, on halogenated fluorenone precursors are powerful tools for introducing aryl, alkyl, or amino functionalities. While these methods are typically applied to bromo- or iodofluorenones, they highlight the potential for diverse functionalization of the fluorenone scaffold.
Advanced Synthetic Routes to Dinitrofluorenone and its Derivatives
Modern synthetic methodologies offer sophisticated approaches to construct and elaborate the dinitrofluorenone framework, potentially leading to novel derivatives with enhanced properties.
Lewis acid catalysis can play a significant role in promoting various transformations in organic synthesis. While specific applications of Lewis acids in reactions involving this compound are not well-documented, their potential can be inferred from related systems. For example, Lewis acids can be employed to activate carbonyl groups towards nucleophilic attack or to facilitate cyclization reactions in the synthesis of the fluorenone core itself. The reactivity of the dinitrofluorenone system in the presence of Lewis acids would be an interesting area for future investigation, potentially enabling novel derivatization pathways.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The application of MCRs to the fluorenone scaffold has been explored, demonstrating the potential for rapid generation of diverse derivatives. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially be adapted to incorporate dinitrofluorenone derivatives, provided a suitable functional group for participation in the MCR is present on the fluorenone core. For instance, an amino- or carboxylic acid-functionalized dinitrofluorenone could serve as a component in such reactions, leading to the synthesis of highly complex and diverse molecular structures in a highly convergent and atom-economical manner.
Chemical Reactivity and Reaction Mechanisms of Dinitro 9h Fluoren 9 One
Electrophilic and Nucleophilic Character of Dinitrofluorenones
The chemical personality of dinitrofluorenones is distinctly shaped by the interplay between the fluorenone backbone and the attached nitro functional groups. The fluorenone structure itself possesses both an electrophilic center at the carbonyl carbon and a nucleophilic center at the carbonyl oxygen. However, the presence of two strongly electron-withdrawing nitro groups significantly depletes the electron density of the aromatic rings, making the molecule a potent electrophile.
This pronounced electrophilic character renders the aromatic system susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govmasterorganicchemistry.com In these reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com While no leaving group other than hydrogen is present on the 2,5-dinitro-9H-fluoren-9-one backbone, the high electron deficiency makes it a candidate for such transformations if a suitable leaving group were present at another position. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups like the nitro groups. masterorganicchemistry.com
Conversely, under specific conditions, this compound can itself act as the substrate in an electrophilic aromatic substitution reaction. It has been documented that 2,5-dinitrofluorenone can be nitrated to yield 2,4,7-trinitrofluorenone. orgsyn.orgdrugfuture.com This indicates that despite the deactivating nature of the existing nitro groups, the fluorenone ring system can still undergo further electrophilic attack under forcing conditions.
| Reaction Type | Role of Dinitrofluorenone | Key Features | Example Transformation |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Electrophile (Substrate) | Aromatic ring is electron-deficient due to NO₂ groups; attacked by nucleophiles. | Hypothetical reaction with a nucleophile displacing a leaving group. |
| Electrophilic Aromatic Substitution | Substrate for Electrophile | Can undergo further nitration under strong acidic conditions. | Nitration to 2,4,7-Trinitrofluorenone. orgsyn.orgdrugfuture.com |
Redox Chemistry of Nitro Groups in Fluorenone Systems
The redox chemistry of this compound is dominated by the reactivity of its two nitro groups. These groups can undergo significant reduction under appropriate chemical or electrochemical conditions.
Electron Transfer Pathways and Reactive Intermediate Formation
The typical sequence of intermediates formed during this reduction is as follows:
Nitro Anion Radical : A single-electron transfer to the nitro group forms a relatively stable nitro anion radical.
Nitroso Compound : A further reduction and elimination of water yields a nitroso derivative (-N=O).
Hydroxylamino Compound : The nitroso group is rapidly reduced to a hydroxylamino derivative (-NHOH). This step is often much faster than the initial reduction of the nitro group. nih.gov
Amino Compound : The final step is the reduction of the hydroxylamino intermediate to the corresponding amine (-NH₂).
The intermediates in this reduction sequence, particularly the hydroxylamino derivative, are often highly reactive and can be prone to further reactions or oxidation, which can lead to the production of reactive oxygen species. nih.govnih.gov
| Step | Intermediate Species | Functional Group | Cumulative Electrons Transferred |
|---|---|---|---|
| Initial State | Nitro Compound | -NO₂ | 0 |
| 1 | Nitro Anion Radical | -NO₂⁻• | 1 |
| 2 | Nitroso Compound | -N=O | 2 |
| 3 | Hydroxylamino Compound | -NHOH | 4 |
| 4 | Amino Compound | -NH₂ | 6 |
Influence of Nitro Group Substitution on Molecular Reactivity
The presence and number of nitro groups on the fluorenone skeleton have a profound impact on its molecular reactivity, particularly its susceptibility to reduction. The strong electron-withdrawing nature of nitro groups lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule a better electron acceptor, thereby facilitating its reduction.
Consequently, dinitrofluorenones are more easily reduced than their mononitrated or unsubstituted counterparts. The addition of a second nitro group increases the compound's reduction potential, meaning it requires less energy to accept an electron. In polynitro-aromatic compounds, the reduction of subsequent nitro groups can be hindered by the presence of the now-reduced, electron-donating amino group from the first reduction. nih.gov However, the initial reduction is significantly enhanced by the presence of multiple nitro substituents. This increased reactivity is a key feature of the chemistry of this compound.
Reaction Kinetics and Mechanistic Investigations for Dinitrofluorenone Transformations
While specific kinetic data for reactions involving this compound are scarce in the literature, the mechanisms of its primary transformations can be understood from studies of analogous compounds.
The mechanism for Nucleophilic Aromatic Substitution (SNAr) on dinitro-aromatic systems, such as 1-fluoro-2,4-dinitrobenzene, has been extensively studied and serves as an excellent model. semanticscholar.orgrsc.orgsemanticscholar.org The reaction proceeds through a two-stage addition-elimination pathway:
Addition Step : The nucleophile attacks the electron-deficient aromatic carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).
Elimination Step : The leaving group departs, restoring the aromaticity of the ring and forming the final product.
The rate-determining step of the SNAr reaction can be either the formation of the intermediate or the departure of the leaving group. This is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. rsc.orgsemanticscholar.org For instance, in reactions with good leaving groups, the initial nucleophilic attack is typically rate-limiting. However, with poor leaving groups, their expulsion can become the slower step. Solvents capable of stabilizing the departing leaving group through hydrogen bonding can accelerate this second step. rsc.org
For the electrophilic nitration of 2,5-dinitrofluorenone to 2,4,7-trinitrofluorenone, the mechanism follows the standard pathway for electrophilic aromatic substitution. It involves the attack of a nitronium ion (NO₂⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Intermolecular Interactions and Hydrogen Bonding Dynamics of Fluorenones
The fluorenone core structure contains a carbonyl group (C=O) which is a primary site for intermolecular interactions, particularly hydrogen bonding. nih.gov The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a hydrogen bond acceptor. stackexchange.com
In this compound, the oxygen atoms of the two nitro groups also have the potential to act as hydrogen bond acceptors, although they are generally considered to be weaker acceptors than a carbonyl oxygen. rsc.orgresearchgate.net Therefore, the molecule presents multiple sites for establishing hydrogen bonds with donor molecules, such as protic solvents like alcohols or water.
Spectroscopic and Structural Characterization of Dinitro 9h Fluoren 9 One
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, Raman, UV-Vis, and mass spectrometry reveal distinct features of a compound's architecture.
For dinitrofluorenones, the ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the two nitro (NO₂) groups and the carbonyl (C=O) group. The specific substitution pattern (2,5-) would lead to a complex splitting pattern for the six aromatic protons. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the 13 carbon atoms, with the carbonyl carbon appearing significantly downfield. For instance, ¹³C NMR data for the related isomer 2,7-Dinitro-9-fluorenone (B1213979) has been documented. nih.govspectrabase.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals and confirming the connectivity of the fluorenone backbone.
Table 1: Representative ¹³C NMR Data for a Dinitrofluorenone Isomer
This table is based on data for 2,7-Dinitro-9-fluorenone and serves as an illustrative example for the class of dinitrofluorenones.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~190 |
| Aromatic C-NO₂ | ~150 |
| Other Aromatic C | 120-145 |
Note: Actual chemical shifts for 2,5-Dinitro-9H-fluoren-9-one would vary based on the specific electronic environment of each nucleus.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. mdpi.com For a dinitrofluorenone compound, these methods are particularly useful for confirming the presence of the key carbonyl and nitro moieties.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of these groups. The carbonyl group (C=O) of the fluorenone core typically exhibits a strong, sharp absorption band. nist.gov The nitro groups (NO₂) give rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. Aromatic C-H and C=C stretching vibrations from the fluorene (B118485) rings would also be present. Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic system. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for Dinitrofluorenones
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1710 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. utoronto.ca The parent compound, 9H-fluoren-9-one, is a conjugated ketone that absorbs UV light. nist.gov
The introduction of two nitro groups onto this framework significantly alters its electronic properties and, consequently, its UV-Vis spectrum. The nitro groups act as strong electron-withdrawing groups, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This effect is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted fluorenone. Therefore, this compound would likely absorb light at longer wavelengths, potentially extending into the visible region of the spectrum. The absorption spectrum of fluorenone has been measured in various solvents, providing a baseline for comparison. researchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₃H₆N₂O₅, corresponding to a monoisotopic mass of approximately 270.03 g/mol . guidechem.comchemspider.com In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 270. Analysis of the fragmentation pattern would likely reveal characteristic losses of nitro-related fragments, such as the loss of NO₂ (46 amu) or NO (30 amu). The mass spectrum for the related isomer, 2,7-Dinitro-9H-fluoren-9-one, has been documented by the National Institute of Standards and Technology (NIST) and shows a clear molecular ion peak and subsequent fragmentation. nist.gov
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₃H₆N₂O₅]⁺ | 270 | Molecular Ion |
| [M-NO₂]⁺ | [C₁₃H₆NO₃]⁺ | 224 | Loss of a nitro group |
X-ray Diffraction Analysis for Crystal and Molecular Structure Determination
While a specific crystal structure for the 2,5-dinitro isomer is not detailed in the provided sources, extensive X-ray diffraction studies have been conducted on a wide range of fluorene and 9-fluorenone (B1672902) derivatives. iaea.orgnih.gov These studies show that the tricyclic fluorene core is generally planar. For this compound, analysis would confirm this planarity and determine the orientation of the nitro groups relative to the aromatic rings. Such structural details are crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the material's bulk properties. A crystal structure for the related 2,7-dinitro isomer is available in the Crystallography Open Database, providing a model for the structural features of dinitrofluorenones. nih.gov
Photophysical Properties and Luminescence Studies of Fluorenone Derivatives
The photophysical properties of a molecule, such as its ability to absorb and emit light (luminescence), are dictated by its electronic structure. The fluorene moiety is a well-known building block for fluorescent materials and organic light-emitting diodes (OLEDs) due to its rigid, planar structure and efficient blue emission in many derivatives. elsevierpure.com
However, the introduction of nitro groups, which are strong electron-withdrawing and "heavy atom" type substituents, typically leads to the quenching of fluorescence. This phenomenon occurs because the nitro groups can promote non-radiative decay pathways, such as intersystem crossing from the excited singlet state to a triplet state, which deactivates the molecule before it can emit a photon as fluorescence. Consequently, this compound is expected to be weakly fluorescent or non-fluorescent. Its photophysical behavior would be characterized by efficient non-radiative decay from its excited states, a common feature for many nitroaromatic compounds.
Chromatographic and Thermal Analysis for Purity and Composition Assessment
The purity and thermal stability of dinitro-9H-fluoren-9-one isomers are critical parameters for their application in various scientific and industrial fields. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in separating these compounds from reaction mixtures and quantifying their purity. Concurrently, thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential information on their thermal stability, decomposition behavior, and phase transitions.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like dinitrofluorenones. Its application is crucial for assessing the purity of synthesized batches and isolating specific isomers. The method typically employs a stationary phase and a liquid mobile phase to separate components of a mixture based on their differential partitioning between the two phases.
For dinitrofluorenone analysis, reverse-phase HPLC is commonly utilized. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the principle that more nonpolar analytes will have a stronger interaction with the stationary phase, leading to longer retention times. The nitro groups and the aromatic fluorenone backbone make the molecule suitable for detection using an ultraviolet/visible (UV/Vis) detector, as these chromophores absorb light at specific wavelengths.
Research on related compounds, such as 2,5-Dinitro-9H-fluorene, demonstrates a successful separation using a reverse-phase method with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid to ensure sharp peak shapes. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for phosphoric acid. The purity of various fluorenone derivatives, including 2,7-Dinitro-9-fluorenone, is routinely confirmed to be greater than 98.0% using HPLC. Furthermore, the analysis of ketones can be enhanced through derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms highly conjugated hydrazones that are readily detectable at specific wavelengths (e.g., 360 nm), a technique applicable to fluorenone derivatives. researchgate.netepa.gov
Table 1: Representative HPLC Parameters for Dinitrofluorenone Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water gradient | A polar solvent system; the gradient is adjusted to optimize the separation of isomers and impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |
| Detector | UV/Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths to detect and quantify aromatic nitro-compounds. |
| Detection Wavelength | ~254 nm or 360 nm (for DNPH derivatives) | Wavelength selected for maximum absorbance of the analyte, ensuring high sensitivity. epa.gov |
| Injection Volume | 10-20 µL | The volume of the sample introduced into the system for analysis. |
| Column Temperature | 25-40 °C | Maintained at a constant temperature to ensure reproducible retention times. |
Gas Chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly suitable for fluorenone and its less polar, more volatile derivatives. The National Institute of Standards and Technology (NIST) indicates the availability of GC data for dinitrofluorenone isomers such as 2,7-Dinitro-9H-fluoren-9-one, confirming the method's applicability. nist.gov
In GC, a sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For nitroaromatic compounds like this compound, specific detectors that are highly sensitive to nitrogen-containing molecules are often employed. The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative groups like nitro (-NO₂) groups, while the Nitrogen-Phosphorus Detector (NPD) is selective for compounds containing nitrogen and phosphorus. These detectors provide the high sensitivity required to detect trace amounts of these compounds. epa.gov
EPA Method 8091, designed for the analysis of nitroaromatics and cyclic ketones, provides a robust framework for developing a GC method for dinitrofluorenones. epa.gov This method outlines the use of wide-bore capillary columns and confirms the utility of ECD or NPD detectors. When coupled with a mass spectrometer (GC/MS), the technique not only separates the compounds but also provides mass spectra that allow for definitive structural identification.
Table 2: Typical GC Parameters for Fluorenone Derivative Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Wide-bore capillary column (e.g., DB-5 or equivalent) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase that carries the vaporized sample through the column. |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample upon injection. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | A controlled temperature ramp allows for the separation of compounds with different boiling points. |
| Detector | Electron Capture (ECD) or Nitrogen-Phosphorus (NPD) | Provides high sensitivity and selectivity for nitro-containing compounds. epa.gov |
| Detector Temperature | 300-320 °C | Kept at a high temperature to prevent condensation of analytes. |
Thermal analysis techniques are indispensable for characterizing the thermal properties of materials. asu.edu TGA and DSC provide complementary information regarding the thermal stability, decomposition, melting behavior, and purity of fluorenone-based compounds. ctherm.comworldoftest.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ctherm.com For a compound like this compound, a TGA experiment would reveal its thermal stability and decomposition profile. When heated, the compound will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The resulting TGA curve plots mass percentage against temperature, showing the onset temperature of decomposition and the temperature ranges of different decomposition steps. This information is vital for determining the upper-temperature limit for the storage and application of the material.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. worldoftest.com This technique is used to detect thermal events such as melting, crystallization, and glass transitions. netzsch.com For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a characteristic physical property, and the sharpness of the peak is an indicator of the sample's purity; impurities typically cause the melting point to broaden and shift to a lower temperature. For the related isomer, 2,7-Dinitro-9-fluorenone, a melting point in the range of 292-295 °C has been reported, which is the type of data that would be determined via DSC analysis. chemicalbook.com
Table 3: Information Derived from TGA and DSC for Fluorenone Materials
| Technique | Principle | Key Information Obtained | Example Application for Dinitrofluorenones |
| TGA | Measures mass change vs. temperature. ctherm.com | Thermal Stability, Decomposition Temperatures, Compositional Analysis. | Determining the temperature at which the compound begins to degrade, providing a maximum safe operating temperature. |
| DSC | Measures heat flow vs. temperature. worldoftest.com | Melting Point, Purity Assessment, Enthalpy of Fusion, Phase Transitions. | Precisely measuring the melting point (e.g., 292-295 °C for the 2,7-isomer) and assessing the purity of a synthesized batch. chemicalbook.com |
Theoretical and Computational Chemistry Studies on Dinitro 9h Fluoren 9 One
Quantum-Chemical Approaches for Electronic Structure Analysis
Quantum-chemical calculations are pivotal in elucidating the electronic characteristics of molecules like 2,5-Dinitro-9H-fluoren-9-one. These computational methods allow for a detailed analysis of molecular orbitals, energy levels, and electronic transitions, which are crucial for understanding the compound's behavior in various applications.
Density Functional Theory (DFT) Calculations for Fluorenones
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of fluorenone derivatives due to its favorable balance of computational cost and accuracy. unimore.it DFT calculations typically involve the use of various exchange-correlation functionals, such as B3LYP or M06, paired with appropriate basis sets like 6-311G(d,p), to solve the Kohn-Sham equations. nih.gov
For substituted fluorenones, DFT is employed to determine optimized molecular geometries, Mulliken atomic charges, and the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). longdom.org The presence of electron-withdrawing nitro groups at the 2 and 5 positions is expected to significantly lower the energy of the LUMO, enhancing the electron-accepting properties of the molecule. The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties, as well as the reactivity of the compound.
Theoretical vibrational analysis using DFT can also be performed to predict infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
Table 1: Representative Theoretical Data from DFT Calculations on Substituted Fluorenones
| Property | Description | Typical Calculated Values for Nitro-Fluorenones |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 2.5 to 4.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 4 to 8 Debye |
Note: The values presented are illustrative and can vary depending on the specific fluorenone derivative and the level of theory used in the calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the electronic transitions and excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is widely used. unimore.itmdpi.com This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). mdpi.com For molecules like this compound, TD-DFT can predict the UV-Vis absorption spectrum by identifying the transitions from the ground state to various excited states. researchgate.netnih.gov
The character of the excited states is crucial for understanding the photophysical behavior of the molecule. For instance, the lowest singlet excited state (S1) in fluorenones can be influenced by the position and nature of substituents. researchgate.net TD-DFT calculations help in elucidating the charge-transfer character of these excited states, which is particularly relevant for donor-acceptor systems. researchgate.net The results from TD-DFT are instrumental in rationalizing experimental observations from absorption and fluorescence spectroscopy. mdpi.comnih.gov
Simulation of Charge-Transfer Complexes and Donor-Acceptor Interactions
The strong electron-accepting nature of dinitro-fluorenones makes them excellent candidates for forming charge-transfer (CT) complexes with electron-donor molecules. researchgate.netpleiades.online Computational simulations are essential for understanding the geometry, stability, and electronic properties of these complexes.
Prediction of Electron Affinity and Charge Transfer Amounts in Fluorenone Complexes
DFT calculations are employed to predict the electron affinity (EA) of acceptor molecules like this compound. A high electron affinity indicates a strong tendency to accept an electron, which is a prerequisite for forming stable CT complexes. core.ac.uk When a fluorenone acceptor interacts with a donor molecule, a partial transfer of electronic charge occurs from the HOMO of the donor to the LUMO of the acceptor. longdom.org
The amount of charge transfer in the ground state of the complex can be quantified using computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. longdom.org This charge transfer is a key factor determining the properties of the resulting complex. Studies on related trinitrofluorenones have shown that the degree of charge transfer can be influenced by the specific donor molecule and the geometry of the complex. pleiades.online
Intermolecular Bonding and Complex Formation Energies
The stability of charge-transfer complexes is determined by the strength of the intermolecular interactions between the donor and acceptor molecules. These interactions are a combination of electrostatic forces, van der Waals forces, and the charge-transfer interaction itself.
Computational chemistry provides tools to calculate the complex formation energy, which is the energy difference between the optimized complex and the sum of the energies of the isolated donor and acceptor molecules. A negative formation energy indicates a stable complex. For similar fluorenone-based CT complexes, these energies are typically in the range of -5 to -15 kcal/mol.
The geometry of the complex, particularly the intermolecular distance and the relative orientation of the donor and acceptor, is also a critical factor. pleiades.online In many fluorenone-based CT complexes, a stacked arrangement of the aromatic systems of the donor and acceptor is observed, which maximizes π-π interactions. researchgate.netmdpi.com
Table 2: Calculated Properties of a Hypothetical Charge-Transfer Complex of this compound with a Generic Donor
| Property | Description | Predicted Value/Characteristic |
| Intermolecular Distance | The distance between the planes of the donor and acceptor. | 3.2 - 3.5 Å |
| Charge Transfer Amount | The fraction of an electron transferred from donor to acceptor. | 0.05 - 0.2 e |
| Formation Energy | The energy released upon the formation of the complex. | -8 to -12 kcal/mol |
| HOMO-LUMO Gap of Complex | The energy gap of the complex, often leading to a new absorption band. | Lower than that of individual components |
Note: These values are estimations based on studies of similar nitrofluorenone (B14763482) complexes and would require specific calculations for definitive results.
Molecular Dynamics and Photodynamics Simulations for Fluorenone Systems
While quantum-chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and the dynamics of intermolecular interactions.
For a fluorenone system, MD simulations could be used to study how the molecule interacts with its environment, such as a solvent or a polymer matrix. This can be particularly important for understanding how the local environment affects the photophysical properties of the molecule.
Elucidation of Structure-Property Relationships from Computational Models
Computational chemistry provides powerful tools for establishing clear relationships between the molecular structure of a compound and its resulting electronic and optical properties. researchgate.net For fluorenone derivatives, Density Functional Theory (DFT) is widely used to calculate ground-state properties, such as molecular geometry and electronic structure, while Time-Dependent DFT (TD-DFT) is employed for excited-state properties, including absorption and emission spectra. researchgate.netnih.gov
For this compound, computational models can predict how the specific substitution pattern of the nitro groups influences the molecule's properties. The positions of the nitro groups at the 2 and 5 positions will affect the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are critical in determining the electronic transitions and the charge-transfer characteristics of the molecule.
DFT calculations on other fluorenone derivatives have shown that the nature and position of substituents can be used to tune the HOMO-LUMO energy gap, which in turn affects the absorption and emission wavelengths. researchgate.net For instance, the introduction of electron-withdrawing groups like the nitro group is expected to lower the energy of the LUMO, leading to a red-shift in the absorption spectrum compared to unsubstituted fluorenone.
The following table presents examples of computationally predicted properties for fluorenone and a hypothetical substituted derivative to illustrate the impact of substituents on the electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Absorption Maximum (nm) |
|---|---|---|---|---|
| Fluorenone (example) | -6.5 | -2.8 | 3.7 | ~380 |
| Substituted Fluorenone (example) | -6.8 | -3.5 | 3.3 | ~420 |
These values are illustrative and based on general trends observed in computational studies of fluorenone derivatives.
By systematically modifying the structure of fluorenone derivatives in silico and calculating their properties, researchers can identify promising candidates for various applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
Advanced Materials Science Applications of Dinitro 9h Fluoren 9 One and Its Derivatives
Organic Semiconductors and Electronic Devices
The fluorenone core, characterized by its electron-deficient nature, serves as a valuable building block for n-type organic semiconductors. The introduction of electron-withdrawing nitro groups further enhances this property, making dinitro-9H-fluoren-9-one derivatives promising candidates for various electronic applications. While research has broadly covered fluorenone-based materials, specific data on the 2,5-dinitro isomer is less prevalent than for its 2,7-dinitro counterpart.
Photoconductors and Organic Field-Effect Transistors (OFETs) Utilizing Fluorenone Cores
Fluorenone derivatives have been investigated for their potential in organic field-effect transistors (OFETs) and as photoconducting materials. The electron-withdrawing properties of the fluorenone unit are essential for n-type semiconductor behavior. Although specific studies focusing exclusively on 2,5-Dinitro-9h-fluoren-9-one are limited, research on related isomers, such as 2,7-Dinitro-9h-fluoren-9-one, provides insights into the potential photoconductive properties of this class of materials. The 2,7-dinitro isomer has been explicitly identified as a photoconducting material, a property that stems from the efficient generation of charge carriers upon light absorption.
In the context of OFETs, the performance of fluorenone-based materials is influenced by factors such as molecular packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The introduction of nitro groups generally lowers these energy levels, which is a critical aspect for achieving efficient electron injection and transport in n-channel OFETs. Research on various fluorenone derivatives has demonstrated their capability to act as the active semiconductor layer in OFETs, although detailed performance metrics for this compound are not widely reported.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Fluorenone derivatives are also explored for their applications in organic light-emitting diodes (OLEDs), often serving as electron-transporting or host materials. The high thermal stability and suitable electron affinity of the fluorenone core are advantageous for these applications. The incorporation of nitro groups can further modify the electronic properties to facilitate electron injection from the cathode. While a range of fluorenone-based materials have been synthesized and characterized for OLEDs, specific electroluminescent data for this compound is not extensively documented in the literature. However, the general principles of molecular design for OLED materials suggest that dinitro-fluorenones could play a role in optimizing device performance by balancing charge transport and tuning emission characteristics when incorporated into more complex molecular structures.
Photovoltaic Cells and Solar Energy Conversion Materials
In the realm of organic photovoltaics, the electron-accepting nature of dinitro-fluorenone derivatives makes them suitable candidates for use as non-fullerene acceptors. The performance of organic solar cells relies on the efficient generation of excitons in a donor material and their subsequent dissociation at a donor-acceptor interface. The LUMO energy level of the acceptor material is a critical parameter that influences the open-circuit voltage (Voc) of the device.
Recent research has explored nitrofluorene-based acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors. rsc.org Introducing multiple nitro groups to the fluorene (B118485) unit has been shown to lower the frontier orbital energy levels and red-shift the absorption spectra. rsc.org This tuning of optoelectronic properties is crucial for optimizing the performance of bulk heterojunction solar cells. While this research provides a strong rationale for the use of dinitro-fluorenones in photovoltaics, specific device performance data utilizing this compound as the primary acceptor is still an emerging area of investigation.
Charge-Transfer Complex Formation in Advanced Materials
The electron-deficient aromatic system of this compound facilitates the formation of charge-transfer (CT) complexes with various electron-donating molecules. This property is the basis for its application in several areas of advanced materials science, including molecular capture and electrochemical systems.
Adsorbents for Specific Molecular Capture (e.g., Desulfurization)
The ability of electron-deficient aromatic compounds to form charge-transfer complexes with electron-rich aromatic molecules, such as polycyclic aromatic sulfur compounds found in fossil fuels, has been proposed as a basis for novel desulfurization technologies. rsc.org The interaction between the dinitro-fluorenone (acceptor) and sulfur-containing aromatics (donors) can lead to the formation of insoluble complexes that can be separated from the fuel matrix. rsc.org This approach presents a potential alternative to traditional hydrodesulfurization methods. While the principle is well-established, specific studies detailing the efficiency of this compound as a selective adsorbent for desulfurization are not widely available.
Role in Electrochemical Systems and Modified Electrodes
Dinitro-fluorenone derivatives have been utilized in the modification of electrode surfaces to impart specific electrochemical functionalities. For instance, 2,7-dinitro-9-fluorenone (B1213979) has been immobilized on multi-walled carbon nanotubes to create modified electrodes. researchgate.net The electrochemical reduction of the nitro groups on the fluorenone core leads to the formation of redox-active species, such as hydroxylamine (B1172632) and nitroso derivatives, on the electrode surface. researchgate.net
These modified electrodes can exhibit electrocatalytic activity towards the oxidation of important biological molecules like the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The stable immobilization of the dinitro-fluorenone moiety and its reversible redox behavior are key to the functionality of these electrochemical systems. While this research has focused on the 2,7-isomer, the similar electronic structure of this compound suggests its potential for similar applications in the development of novel sensors and electrocatalytic platforms.
Polymer Chemistry and Microporous Frameworks
The dinitrofluorenone scaffold serves as a versatile building block in polymer science, enabling the synthesis of materials with tailored electronic and physical properties.
Precursors for Conjugated Polymers
Dinitro-9H-fluoren-9-one derivatives are utilized as precursors in the synthesis of π-conjugated alternating copolymers. These polymers are of significant interest for their potential applications in electronic and optoelectronic devices due to their electron-accepting properties.
A notable example is the synthesis of Poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene). This copolymer is synthesized from a 2,7-dibromo-3,5-dinitro-9-fluorenone precursor. researchgate.net The resulting polymer exhibits strong electron-accepting characteristics, which are enhanced compared to its non-substituted counterpart, poly(9-fluorenone-alt-9,9-dioctylfluorene). researchgate.net This property is attributed to the presence of the dinitro-fluorenone moiety, which introduces a high-energy intramolecular charge transfer interaction between the electron-accepting dinitrofluorenone unit and the electron-donating dioctylfluorene unit. researchgate.net
The synthesis and properties of such copolymers are crucial for the development of new electron-acceptor type materials for various technological applications.
Integration into Microporous Organic Frameworks
While specific research on the direct integration of this compound into microporous organic frameworks (MOFs) is not extensively documented in the provided search results, the general principles of MOF construction allow for the incorporation of functionalized organic linkers. The rigid structure and the presence of functional groups (nitro groups) on the dinitrofluorenone core make it a potential candidate for use as a building block in the design of novel MOFs with specific adsorption or catalytic properties. The electron-deficient nature of the aromatic system could lead to interesting interactions with guest molecules within the pores of the framework.
Corrosion Inhibition Applications of Fluorenone Derivatives
Fluorenone derivatives have been investigated as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
Research on fluorenone hydrazone derivatives has demonstrated their efficacy in inhibiting the corrosion of carbon steel in sulfuric acid solutions. ossila.com These compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. ossila.com The efficiency of inhibition is dependent on the concentration of the inhibitor and the temperature. ossila.com The adsorption of these fluorenone derivatives on the steel surface has been found to follow the Freundlich adsorption isotherm. ossila.com
Furthermore, these fluorenone derivatives have been shown to enhance the resistance of carbon steel to pitting corrosion in chloride-containing solutions by shifting the pitting corrosion potential to more positive values. ossila.com While the provided information focuses on hydrazone derivatives, the fundamental fluorenone structure plays a key role in the adsorption process and subsequent corrosion inhibition. The presence of heteroatoms and the aromatic system in the fluorenone core facilitates the interaction with the metal surface.
Analytical Chemistry Methodologies Utilizing Dinitro 9h Fluoren 9 One
Application as Derivatization Reagents in Chemical Analysis
No literature could be identified that reports the use of this compound as a derivatization reagent to enhance chemical analysis.
Spectroscopic Probes in Advanced Analytical Systems
Information regarding the application of this compound as a spectroscopic probe in advanced analytical systems is not present in the current body of scientific literature.
Biological Activities and Pharmacological Relevance in Research
Investigation of Antiviral Potential of Fluorenone Derivatives
Fluorenone derivatives have been a subject of significant interest in antiviral research, primarily due to their role as precursors to potent immunomodulatory agents and their ability to interfere with viral replication processes at a molecular level.
A prominent example of the antiviral potential of the fluorenone class is its foundational role in the synthesis of Tilorone. nih.govgoogle.com Tilorone, a well-known oral interferon inducer, demonstrates a broad spectrum of antiviral activity. google.comgoogle.com The synthesis of Tilorone and its analogs often begins with a fluorenone derivative, which is chemically modified to produce the final active compound. For instance, a common precursor is 2,7-dihydroxy-9-fluorenone, which is synthesized from 9H-fluorene through several steps, including oxidation and nitration. nih.govgoogle.com
Tilorone's antiviral action is largely attributed to its ability to stimulate the host's innate immune system, specifically by inducing the production of interferons (IFNs). nih.govgoogle.com Interferons are cytokines that play a critical role in the antiviral response by activating signaling pathways that lead to the inhibition of viral replication and the activation of immune cells. Studies have shown that synthesized Tilorone dihydrochloride (B599025) can induce significant levels of IFN-α in mice. nih.gov The planar structure of the fluorenone skeleton is considered crucial for this interferon-inducing activity. nih.gov Research has also explored other fluorenone derivatives, such as certain benzo(c)fluorenone compounds, which have similarly been found to induce interferon production in mouse sera, comparable to Tilorone. nih.gov
The antiviral mechanisms of fluorenone derivatives extend beyond interferon induction. At the molecular level, these compounds can interfere with various stages of the viral life cycle. ebsco.comyoutube.com Antiviral drugs can act by blocking viral entry into host cells, inhibiting the replication of the viral genome, preventing the synthesis of essential viral proteins, or blocking the release of new virus particles from the infected cell. ebsco.comyoutube.com
For instance, Tilorone has been shown to inhibit the Staphylococcus aureus DnaG primase, an essential enzyme for DNA replication, although this did not translate to the inhibition of bacterial growth. nih.gov Other antiviral strategies involve targeting viral uncoating, a process where the viral genome is released into the host cell. ebsco.com Some drugs, like amantadine, function by blocking viral ion channels necessary for this step. ebsco.com Another key target is the viral polymerase, the enzyme responsible for replicating the viral genome. Nucleoside analogs can be incorporated into the growing DNA or RNA chain, causing premature termination. youtube.com Non-competitive inhibitors can also bind to the polymerase and block its function. ebsco.com Furthermore, some antiviral agents function as antisense molecules, binding to viral mRNA to prevent the translation of viral proteins. ebsco.comyoutube.com While the specific molecular targets for many fluorenone derivatives are still under investigation, their structural similarity to known antiviral agents suggests they may act through one or more of these established mechanisms.
Research on Anticancer Properties of Nitro-Substituted Fluorenones
The introduction of nitro groups onto aromatic structures is a common strategy in the development of anticancer agents. Nitro-substituted fluorenones are being investigated for their potential to selectively target cancer cells and interfere with their growth and proliferation.
Nitroaromatic compounds have garnered significant interest as potential anticancer agents due to their unique mechanism of action, which often involves bioreductive activation. nih.govnih.govresearchgate.net Many solid tumors have regions of low oxygen concentration, known as hypoxia. nih.gov Under these hypoxic conditions, the nitro groups of these compounds can be reduced by cellular enzymes, such as nitroreductases, to form highly reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. nih.gov
These reactive species are cytotoxic and can interfere with cellular processes by binding to essential macromolecules like DNA and proteins, leading to cell death. nih.gov This selective activation in the hypoxic tumor environment can lead to targeted tumor cell killing with less damage to healthy, well-oxygenated tissues. nih.gov Some nitroaromatic compounds also function as alkylating agents, possessing a good leaving group that allows them to form covalent bonds with cellular nucleophiles, including DNA, which disrupts its structure and function, ultimately inhibiting cancer cell proliferation. nih.govresearchgate.net Studies on various synthetic nitroaromatic compounds have demonstrated significant growth inhibitory activity against human cancer cell lines. nih.govresearchgate.net
| Compound Type | Proposed Mechanism of Action | Key Research Finding | Reference |
|---|---|---|---|
| Nitro(hetero)cyclic Compounds | Bioreductive activation in hypoxic tumor cells to form cytotoxic reactive intermediates. | Act as triggers for the release of chemotherapeutic agents specifically within hypoxic tumor regions. | nih.gov |
| Nitrobenzyl Derivatives | Act as alkylating agents, forming covalent bonds with DNA. | Compounds with a good leaving group (e.g., chloride) at the benzylic position show high antiproliferative activity. | nih.govresearchgate.net |
| Nitro-Pyrrolomycins | Inhibition of cancer cell proliferation. | Showed activity against colon and breast cancer cell lines with reduced toxicity to normal cells. | nih.gov |
The cellular environment is maintained in a delicate balance of oxidation and reduction, known as redox homeostasis. nih.gov Cancer cells often exhibit an altered redox state with increased levels of reactive oxygen species (ROS), which can promote tumorigenesis. nih.gov However, excessive ROS levels can also be toxic to cancer cells. nih.gov This vulnerability can be exploited by redox-active compounds.
Fluorenone structures can participate in redox cycling, a process that can lead to the generation of ROS, such as hydrogen peroxide. nih.gov This can disrupt the redox balance in cancer cells, pushing them past a toxic threshold and inducing cell death. nih.govresearchgate.net The effectiveness of some cancer therapies, like radiation, can be enhanced by redox-active compounds that increase oxidative stress within tumor cells. nih.gov The interplay between the ability of these compounds to generate ROS and their impact on the cellular antioxidant systems, such as the glutathione (B108866) (GSH/GSSG) ratio, is crucial for their anticancer effects. nih.gov By manipulating the redox environment, fluorenone-based structures could potentially sensitize cancer cells to treatment and inhibit tumor growth. mendeley.com
Studies on Antimicrobial Efficacy of Fluorenone Derivatives
The fluorene (B118485) nucleus is a key component in various bioactive compounds, and its derivatives have demonstrated notable antimicrobial activities. nih.gov Research has shown that fluorenone derivatives can be effective against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net
The antimicrobial and antibiofilm potential of newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives has been investigated. nih.gov The nature of the substituents on the aryl moiety was found to be a key determinant of the spectrum and intensity of the antimicrobial effect. For example, the presence of electron-withdrawing chlorine atoms enhanced the activity against Staphylococcus aureus, while the presence of an electron-donating methyl group improved the antifungal activity against Candida albicans. nih.gov
The mechanism of antimicrobial action for some of these derivatives is thought to involve the dissipation of the bacterial cytoplasmic membrane potential, which is crucial for bacterial viability. nih.gov Furthermore, some fluorenone derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously difficult to treat with conventional antibiotics. researchgate.net The inhibitory concentrations for some derivatives have been found to be relatively low against bacteria such as Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Derivative Class | Target Microorganisms | Observed Effect | Reference |
|---|---|---|---|
| O-aryl-carbamoyl-oxymino-fluorene | Staphylococcus aureus, Candida albicans | Inhibitory effect on planktonic and biofilm growth states. | nih.govnih.gov |
| Schiff bases of 9-fluorenone (B1672902) | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Antimicrobial activity comparable to streptomycin. | nih.gov |
| General 9-fluorenone derivatives | Bacillus anthracis, Methicillin-resistant Staphylococcus aureus (MRSA) | Relatively low minimum inhibitory concentrations (MIC). | nih.gov |
Exploration of Urea (B33335) Transport Inhibition by Related Fluorenone Structures
The investigation into the biological activities of fluorenone derivatives has led to the significant discovery of their role as inhibitors of urea transporters (UTs). Kidney urea transporters are crucial for the passive transport of urea across cell membranes in kidney tubules and microvessels, playing a key role in the urine concentration mechanism. The inhibition of these transporters presents a novel therapeutic strategy for developing salt-sparing diuretics, which would be beneficial in managing conditions like hypertension and edema without causing electrolyte imbalances.
A high-throughput screening of a large compound library identified 2,7-bisacetamidofluorenone as a potent inhibitor of both UT-A1 and UT-B urea transporters, with an IC₅₀ value of approximately 1 μM. This discovery prompted further investigation into the structure-activity relationships of symmetrical 2,7-disubstituted fluorenones as a new class of UT inhibitors.
The synthesis of various analogs started from commercially available 2,7-dinitro-9H-fluoren-9-one. This starting material was reduced to form the key intermediate, 2,7-diamino-9H-fluoren-9-one, which was then acylated to produce a series of 2,7-disubstituted analogs. The inhibitory activities of these synthesized compounds against UT-A1 and UT-B were evaluated. The results indicated that the nature of the substituent at the 2 and 7 positions significantly influences the inhibitory potency.
The table below summarizes the IC₅₀ values for the inhibition of UT-A1 and UT-B by selected 2,7-disubstituted fluorenones.
| Compound | Substituent at C2 and C7 | UT-A1 IC₅₀ (μM) | UT-B IC₅₀ (μM) |
| 1 | -NO₂ | > 50 | > 50 |
| 2 | -NH₂ | > 50 | > 50 |
| 3 | -NHCOCH₃ | 1.1 ± 0.1 | 1.3 ± 0.2 |
| 4 | -NHCO(CH₂)CH₃ | 4.8 ± 0.4 | 5.2 ± 0.5 |
| 6 | -NHCO(CH₂)₂CH₃ | 15.2 ± 1.3 | 16.8 ± 1.9 |
| 9 | -NHSO₂CH₃ | 1.2 ± 0.1 | 1.4 ± 0.1 |
Data sourced from Lee et al., 2015.
As shown in the table, the parent compound, 2,7-dinitro-9H-fluoren-9-one (Compound 1), and its diamino derivative (Compound 2) were inactive as urea transport inhibitors. However, acylation of the amino groups led to a significant increase in inhibitory activity.
Structure-Activity Relationship Studies for Bioactive Fluorenones
The development of bioactive fluorenones is guided by structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. For the fluorenone-based urea transport inhibitors, several key structural features have been identified as crucial for their inhibitory function.
A critical requirement for UT inhibition is the presence of the carbonyl group at the C9 position of the fluorenone core. This was demonstrated by the reduced activity of analogs where the fluorenone core was replaced, suggesting the three-dimensional structure of the fluorenone scaffold is important for activity. The crescent-like shape of the 2,7-disubstituted fluorenones appears to be a key determinant for their binding and inhibition of urea transporters.
Furthermore, SAR studies on the 2,7-disubstituents revealed specific requirements for optimal activity. While the acetamido group (as in 2,7-bisacetamidofluorenone) conferred potent inhibition, elongation of the acyl chain led to a decrease in potency. For instance, the propionyl and butyryl analogs showed progressively weaker inhibition compared to the acetamido derivative. This suggests a steric limitation for the substituents at the C2 and C7 positions.
Computational docking studies provided further insights into the binding mechanism, suggesting that these fluorenone inhibitors bind to the cytoplasmic domain of the urea transporter at a site distinct from the putative urea binding site. This indicates a non-competitive inhibition mechanism.
The broader field of bioactive fluorenones has also benefited from SAR studies in other therapeutic areas. For example, novel dihydrofolate reductase inhibitors based on a 2,7-dichlorofluorene (B131596) scaffold have been synthesized and evaluated for their antimicrobial and antitumor activities. In these studies, the nature of the N-aryl/alkyl-amino acetyl groups combined with the fluorene moiety was systematically varied to optimize the biological activity. Similarly, SAR studies of 9-fluorenone-based sulfonamide derivatives have been conducted to explore their potential as antiviral agents.
The collective findings from these SAR studies underscore the importance of the fluorenone scaffold as a versatile platform for the design and development of novel therapeutic agents targeting a range of biological processes.
Future Research Directions and Emerging Applications
Innovations in Green Synthesis and Sustainable Production of Dinitrofluorenones
The traditional synthesis of nitroaromatic compounds, including dinitrofluorenones, has often relied on harsh reaction conditions, such as the use of strong acids like fuming nitric acid and concentrated sulfuric acid, which can lead to the generation of hazardous waste and byproducts. orgsyn.org Recognizing the environmental and economic drawbacks of these methods, the field of green chemistry is actively seeking more sustainable alternatives. rsc.orgmdpi.com
Future innovations in the synthesis of 2,5-Dinitro-9h-fluoren-9-one and its derivatives are expected to focus on several key areas:
Solid-Supported Reagents: The use of solid supports, such as silica (B1680970) gel or clays, impregnated with nitrating agents offers a promising green alternative. researchgate.net This approach can simplify product purification, minimize waste, and in some cases, enhance the regioselectivity of the nitration reaction.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. Applying this technology to the nitration of fluorenone could significantly reduce reaction times and energy consumption compared to conventional heating methods.
Aerobic Oxidation: For the synthesis of the fluorenone backbone itself, highly efficient methods using air as the oxidant are being developed. rsc.orgresearchgate.net These processes, often catalyzed by a simple base like potassium hydroxide (B78521) in a recyclable solvent, offer a much greener route to 9-fluorenones from their corresponding fluorenes. rsc.orgresearchgate.net
The table below summarizes some of the green synthesis strategies being explored for the production of dinitrofluorenones and related compounds.
| Green Synthesis Strategy | Description | Potential Advantages |
| Solid-Supported Reagents | Nitrating agents are adsorbed onto solid supports like silica gel or clay. researchgate.net | Easier product isolation, reduced waste, potential for catalyst recycling. |
| Microwave-Assisted Synthesis | Microwave energy is used to heat the reaction mixture. | Faster reaction times, increased yields, lower energy consumption. |
| Aerobic Oxidation | Air is used as the oxidant to convert fluorenes to fluorenones. rsc.orgresearchgate.net | Use of a readily available and non-toxic oxidant, milder reaction conditions. |
| Catalytic Nitration | Novel catalysts are used to facilitate the nitration reaction. rsc.org | Higher selectivity, reduced acid waste, milder conditions. |
Advanced Characterization Techniques for Complex Fluorenone-Based Systems
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques play a pivotal role in elucidating the molecular structure, purity, and electronic properties of these compounds.
Key analytical methods for the characterization of dinitrofluorenone systems include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of synthesized compounds. google.comspectrabase.com Two-dimensional NMR techniques, such as COSY and HSQC, can provide more detailed information about the connectivity of atoms within the molecule. The integration of NMR and mass spectrometry offers a powerful approach for comprehensive analysis, especially in complex biological or material systems. mdpi.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for identifying impurities. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify components in a mixture. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to confirm the elemental composition of a molecule.
Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule, such as the nitro groups and the carbonyl group of the fluorenone. nih.gov UV-Visible spectroscopy can be used to study the electronic transitions within the molecule and to understand its photophysical properties.
X-ray Crystallography: This technique can provide the definitive three-dimensional structure of the molecule in the solid state, offering insights into its packing and intermolecular interactions.
The complementary nature of these techniques allows for a comprehensive characterization of dinitrofluorenone-based systems, which is essential for understanding their behavior and for developing new applications.
High-Throughput Screening and Computational Design of Novel Dinitrofluorenone Derivatives
The discovery of new molecules with desired properties can be accelerated through the use of high-throughput screening (HTS) and computational design methods. nih.govnih.gov These approaches allow for the rapid evaluation of large libraries of compounds and the prediction of their activities before they are synthesized.
High-Throughput Screening (HTS): HTS involves the automated testing of thousands of compounds for a specific biological activity or property. nih.gov This can be particularly useful for identifying dinitrofluorenone derivatives with potential applications in areas such as drug discovery or materials science. For example, HTS could be used to screen for compounds that inhibit the growth of cancer cells or that have desirable optical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that relates the chemical structure of a molecule to its biological activity. mdpi.com By developing QSAR models for dinitrofluorenone derivatives, it may be possible to predict the activity of new compounds before they are synthesized, thus guiding the design of more potent and selective molecules.
Molecular Modeling: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions of dinitrofluorenone derivatives with their biological targets at the atomic level. mdpi.comnih.gov This can provide valuable insights into the mechanism of action of these compounds and can help to design new derivatives with improved binding affinity and selectivity. nih.gov
The integration of these computational and experimental approaches can significantly streamline the process of discovering and developing new dinitrofluorenone-based compounds with tailored properties.
Development of Multifunctional Materials Incorporating Dinitrofluorenones
The unique electronic and optical properties of fluorenone derivatives make them attractive building blocks for the development of advanced functional materials. The presence of the electron-withdrawing nitro groups in this compound is expected to further enhance these properties.
Emerging applications of dinitrofluorenones in materials science include:
Organic Electronics: Fluorenone-based polymers have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-accepting nature of dinitrofluorenones could make them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) or as electron transport materials in OLEDs.
Photoconducting Materials: 2,7-Dinitro-9-fluorenone (B1213979) has been identified as a photoconducting material, meaning its electrical conductivity increases upon exposure to light. nih.gov This property could be exploited in applications such as photodetectors and solar cells.
Sensors: The fluorenone scaffold can be functionalized to create chemosensors for the detection of specific analytes. The nitro groups in this compound could potentially be involved in interactions with analytes, leading to changes in the optical or electronic properties of the material.
Nonlinear Optical Materials: The extended π-system of the fluorenone core, combined with the strong electron-withdrawing nitro groups, suggests that dinitrofluorenone derivatives may exhibit significant nonlinear optical (NLO) properties. NLO materials have applications in areas such as telecommunications and optical data storage.
The development of new synthetic methods for incorporating dinitrofluorenone units into polymers and other materials will be key to realizing the full potential of these compounds in materials science.
Expanding Biological Target Identification and Mechanistic Elucidation in Fluorenone Research
Nitroaromatic compounds are known to possess a wide range of biological activities, and many are used as pharmaceuticals. nih.gov The biological activity of these compounds is often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
Future research in this area will likely focus on:
Identifying Specific Biological Targets: While the general mechanisms of action of nitroaromatic compounds are understood, the specific biological targets of this compound and its derivatives are largely unknown. Identifying these targets is a crucial step in understanding the biological effects of these compounds and in developing them for therapeutic applications.
Elucidating Mechanisms of Action: Detailed mechanistic studies are needed to understand how dinitrofluorenone derivatives exert their biological effects. This includes studying the enzymes involved in their bioreduction, the nature of the reactive intermediates formed, and the downstream cellular pathways that are affected.
Exploring Therapeutic Potential: Based on the known biological activities of other nitroaromatic compounds and fluorenones, dinitrofluorenone derivatives may have potential as anticancer, antibacterial, or antiviral agents. Further research is needed to explore these possibilities and to identify lead compounds for further development.
The combination of computational methods for target prediction with experimental techniques for target validation and mechanistic studies will be essential for advancing our understanding of the biological properties of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dinitro-9H-fluoren-9-one, and how can regioselectivity be controlled during nitration?
- Methodological Answer : The compound is synthesized via nitration of 9H-fluoren-9-one (fluorenone). Nitration typically employs mixed acids (HNO₃/H₂SO₄), with temperature and stoichiometry critical for controlling regioselectivity. The 2,5-dinitro derivative forms due to the electron-withdrawing ketone group directing nitration to the para and meta positions. Purification involves recrystallization from ethanol or column chromatography. Challenges include minimizing byproducts (e.g., 2,7-dinitro isomers), which require careful monitoring via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding effects). IR confirms nitro (1520–1350 cm⁻¹) and ketone (∼1700 cm⁻¹) functionalities.
- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical MW: 270.19 g/mol).
- X-ray Crystallography : Resolves crystal packing and nitro group orientations. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling twinned crystals or disordered atoms .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : While fluorenone derivatives generally exhibit low acute toxicity (e.g., NFPA hazard rating 0 for health/reactivity), 2,5-dinitro derivatives may pose carcinogenic risks (GHS08 classification). Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from reductants. Conflicting hazard data (e.g., SDS discrepancies) necessitate consulting multiple sources and institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or thermal properties of this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. chloroform) or melting points may arise from impurities or polymorphic forms. Validate via:
- Differential Scanning Calorimetry (DSC) : Accurately determines melting points and identifies polymorphs.
- Gravimetric Analysis : Measures solubility thresholds across solvents at controlled temperatures.
- Computational Validation : COSMO-RS or Hansen solubility parameters predict solubility behavior, cross-referenced with experimental data .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. Compare results with experimental UV-Vis spectra (λmax ∼350–400 nm for nitroaromatics). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Discrepancies between theory and experiment may indicate intermolecular interactions (e.g., π-stacking) not captured in gas-phase calculations .
Q. How does the nitro group positioning (2,5 vs. 2,7) influence the reactivity of dinitrofluorenones?
- Methodological Answer : Regioselectivity impacts electronic and steric profiles:
- Electronic Effects : 2,5-substitution creates a conjugated electron-deficient system, enhancing electrophilic reactivity (e.g., Suzuki coupling at the 4-position).
- Steric Effects : 2,7-isomers exhibit greater steric hindrance, reducing nucleophilic attack rates.
- Experimental Design : Competitive nitration studies with isotopic labeling (¹⁵NO₃⁻) and DFT-based transition-state analysis clarify directing mechanisms .
Q. What strategies mitigate degradation of this compound under UV light or oxidative conditions?
- Methodological Answer : Degradation pathways (e.g., nitro group reduction or ketone oxidation) are probed via:
- Accelerated Aging Studies : Expose samples to UV light (λ = 254 nm) and monitor changes via HPLC-MS.
- Stabilization Methods : Add antioxidants (e.g., BHT) or use amber glassware to limit photolysis.
- Surface Reactivity Analysis : AFM or XPS examines interactions with indoor surfaces (e.g., silica), which may catalyze decomposition .
Q. How can crystallographic challenges (e.g., twinning) in this compound be addressed during structure refinement?
- Methodological Answer : SHELXL’s TWIN/BASF commands model twinned crystals by refining scale factors and orientation matrices. For disordered nitro groups, PART instructions partition occupancy. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis improve accuracy. Cross-validate with spectroscopic data to confirm molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
